molecular formula C13H16F3NO3 B15308251 tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B15308251
M. Wt: 291.27 g/mol
InChI Key: IMWVEDVKYPQNKW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method includes the use of tert-butyl carbamate and a phenyl halide in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of pharmaceuticals due to its unique structural features.

Medicine:

  • Investigated for its potential use in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The hydroxymethyl group can form hydrogen bonds, further stabilizing the interaction with the target .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl (2-aminoethyl)carbamate
  • tert-butyl (4-methylpyridin-2-yl)carbamate

Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate makes it unique compared to other tert-butyl carbamate derivatives. These groups confer distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can be advantageous in various applications .

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-6,18H,7H2,1-3H3,(H,17,19)

InChI Key

IMWVEDVKYPQNKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

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